Strophanthin K
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Overview
Description
Strophanthin K, also known as k-Strophanthidin, is a cardiac glycoside found in species of the genus Strophanthus. It is the aglycone of k-strophanthin and an analogue of ouabain. This compound is primarily extracted from the ripe seeds of Strophanthus kombé and the lily Convallaria . This compound has been historically used for its potent cardiotonic properties, making it a significant compound in the treatment of heart conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strophanthin K can be synthesized through various chemical routes involving the modification of its aglycone, strophanthidin. The synthesis typically involves the hydroxylation of the steroid nucleus and the formation of the butenolide ring . The reaction conditions often include the use of strong oxidizing agents and specific catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound primarily involves the extraction and purification from natural sources. The seeds of Strophanthus kombé are harvested and processed to isolate the glycosides. The extraction process includes solvent extraction, followed by chromatographic techniques to purify the compound . The purified glycosides are then hydrolyzed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Strophanthin K undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the butenolide ring, affecting the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which are studied for their potential therapeutic applications .
Scientific Research Applications
Strophanthin K has a wide range of scientific research applications:
Mechanism of Action
Strophanthin K exerts its effects by specifically inhibiting the membrane protein Na+/K+ ATPase in muscle tissue, particularly the heart . This inhibition leads to an increase in intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances myocardial contractility, making this compound an effective cardiotonic agent .
Comparison with Similar Compounds
Strophanthin K is similar to other cardiac glycosides such as ouabain, digitalis, and digitoxin. it has unique properties that distinguish it from these compounds:
List of Similar Compounds
- Ouabain
- Digitalis
- Digitoxin
- Cymarin
- Convallatoxin
Properties
CAS No. |
560-53-2 |
---|---|
Molecular Formula |
C36H54O14 |
Molecular Weight |
710.8 g/mol |
IUPAC Name |
(3S,5S,8R,10S,13R,14S,17R)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3/t18?,20-,21+,22?,23+,24?,25+,27?,28+,29-,30+,31?,32-,33+,34-,35-,36-/m0/s1 |
InChI Key |
FHIREUBIEIPPMC-RVFDZQFKSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O |
Key on ui other cas no. |
11005-63-3 560-53-2 |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
K-strophanthin-beta Kombetin strophosid |
Origin of Product |
United States |
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